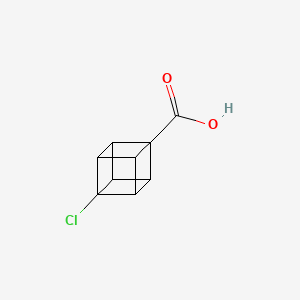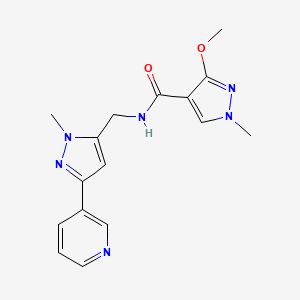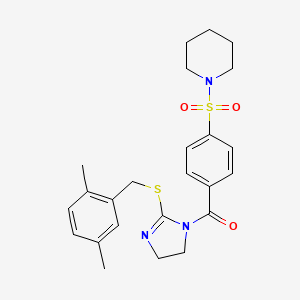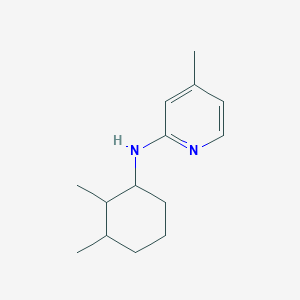
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine is a compound characterized by its unique chemical structure, which includes a cyclohexane ring substituted with two methyl groups, a pyridine ring, and an amine group. This compound is generally a colorless to light yellow solid or powder and is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons . It has significant applications in the fields of medicine and scientific research, primarily used in the synthesis of various drugs and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine typically involves multiple steps, including cyclization, substitution, and amination reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability . These methods allow for the production of large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Acts as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, acids, and bases. For example, it reacts violently with strong oxidizing agents and acids, and it can form N-chloroamines when reacting with hypochlorites .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines .
Applications De Recherche Scientifique
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a base and a reducing agent, participating in various redox reactions . The compound’s effects are mediated through its ability to donate electrons and form new chemical bonds, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Shares a similar cyclohexane and amine structure but differs in the presence of a piperidine ring.
N-(2,3-dimethylcyclohexyl)-4-methoxy-2-nitroaniline: Contains a methoxy and nitro group instead of a pyridine ring.
N-(2,3-dimethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Features an oxazole ring and carboxamide group.
Uniqueness
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine is unique due to its specific combination of a cyclohexane ring with two methyl groups, a pyridine ring, and an amine group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-7-8-15-14(9-10)16-13-6-4-5-11(2)12(13)3/h7-9,11-13H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLGEIJLOOIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
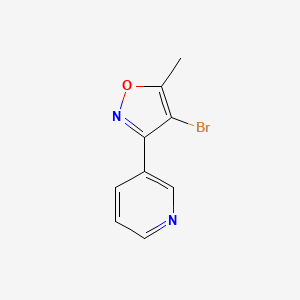
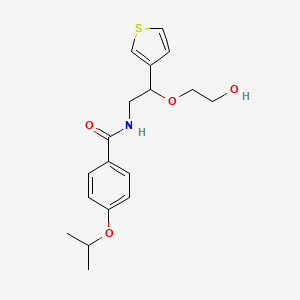
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)
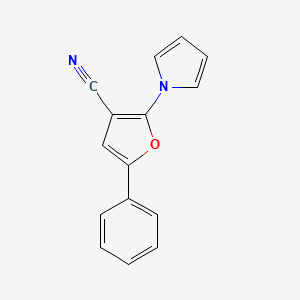

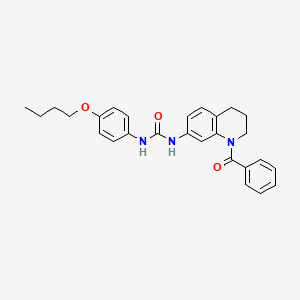
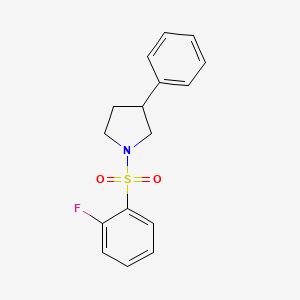
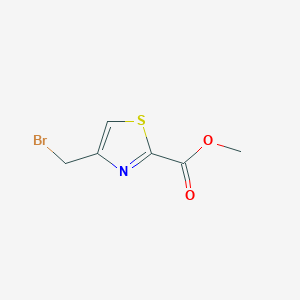
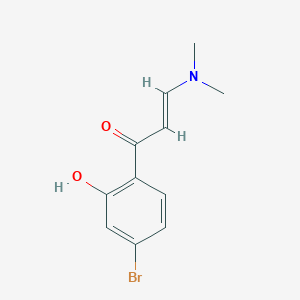
![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)
